BenchChemオンラインストアへようこそ!

4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

Lipophilicity clogP Drug-likeness

4-Methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline (C₂₁H₂₅N₅O, MW 363.46 g/mol) is a fully synthetic 1,5-disubstituted tetrazole screening compound from the ChemDiv discovery chemistry collection. It features a 2-methylphenyl substituent at the N1 position of the tetrazole ring, a cyclohexyl linker at the C5 position, and a 4-methoxyaniline moiety.

Molecular Formula C21H25N5O
Molecular Weight 363.5 g/mol
Cat. No. B11229230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline
Molecular FormulaC21H25N5O
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)OC
InChIInChI=1S/C21H25N5O/c1-16-8-4-5-9-19(16)26-20(23-24-25-26)21(14-6-3-7-15-21)22-17-10-12-18(27-2)13-11-17/h4-5,8-13,22H,3,6-7,14-15H2,1-2H3
InChIKeyMZYGTZMUVOHQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline – Physicochemical Profile and Structural Classification for Procurement Evaluation


4-Methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline (C₂₁H₂₅N₅O, MW 363.46 g/mol) is a fully synthetic 1,5-disubstituted tetrazole screening compound from the ChemDiv discovery chemistry collection . It features a 2-methylphenyl substituent at the N1 position of the tetrazole ring, a cyclohexyl linker at the C5 position, and a 4-methoxyaniline moiety. Its computed physicochemical descriptors—clogP 2.87, topological polar surface area (TPSA) 53.74 Ų, zero hydrogen bond donors (HBD), and six hydrogen bond acceptors (HBA)—place it within drug-like chemical space compliant with Lipinski's Rule of Five [1]. The compound is catalogued as an achiral small molecule available on-demand for high-throughput screening, with no pre-existing biological activity annotations in ChEMBL as of ChEMBL 20 [2].

Why Generic Substitution Fails for 4-Methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline: Physicochemical Non-Interchangeability Among Close Analogs


Within the ChemDiv J034 tetrazole sub-library, closely related analogs sharing the 1-(2-methylphenyl)-5-cyclohexyl-tetrazole core differ by a single substituent on the aniline ring, yet these modifications produce large physicochemical divergences that preclude generic interchangeability. The 4-methoxy substituent on the target compound confers a clogP reduction of approximately 1.8–2.7 log units relative to the unsubstituted aniline (J034-0241) and 2,4-dimethylaniline (J034-0251) analogs, respectively . Furthermore, the target compound is the only member of this analog series with zero hydrogen bond donors—a property strongly associated with enhanced passive membrane permeability and potential blood-brain barrier penetration [1]. The regioisomeric counterpart, in which the methoxy group resides on the N1-phenyl ring rather than the aniline ring (N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline), displays a distinct logP of ~3.8–4.2 and different hydrogen-bonding topology . These quantitative differences in lipophilicity, H-bond donor count, and polar surface area mean that screening results, solubility behavior, and pharmacokinetic predictions cannot be extrapolated from one analog to another.

Quantitative Differentiation Evidence for 4-Methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline vs. Closest Structural Analogs


Lipophilicity (clogP/logP) Reduction of 1.8–2.7 Log Units vs. Unsubstituted and Dimethyl Aniline Analogs

The target compound exhibits a computed clogP of 2.87 [1], which is substantially lower than those of its closest commercially available analogs: N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline (J034-0241, logP 4.63) and 2,4-dimethyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline (J034-0251, logP 5.56) . The 4-methoxy substitution therefore reduces lipophilicity by ΔlogP = –1.76 (vs. J034-0241) and ΔlogP = –2.69 (vs. J034-0251). This magnitude of difference is sufficient to shift a compound from the 'high lipophilicity risk' zone (logP > 5) into the favorable drug-like range (logP 1–3), with implications for aqueous solubility, metabolic clearance, and promiscuous target binding.

Lipophilicity clogP Drug-likeness ADME Solubility

Zero Hydrogen Bond Donors vs. One HBD in All Closest Analogs: Predicted Membrane Permeability Advantage

The target compound contains zero hydrogen bond donors (HBD = 0) [1], whereas every close structural analog in the J034 series—including J034-0241, J034-0251, J034-1022, and J034-1024—possesses exactly one HBD (the secondary aniline N–H) . In machine-learning models of passive blood-brain barrier (BBB) penetration, HBD count (NHOHCount) is consistently identified as the single most important predictor; molecules with 0–1 HBD achieve >80% predicted permeability, while each additional HBD incrementally reduces penetration probability [2]. The absence of an HBD in the target compound arises from the tertiary amine character of the cyclohexyl-aniline linkage, where the nitrogen is fully substituted by the cyclohexyl, tetrazole, and 4-methoxyphenyl groups, eliminating the ionizable N–H proton present in all comparator anilines.

Hydrogen bond donor Membrane permeability Blood-brain barrier CNS drug design Physicochemical property

Topological Polar Surface Area (TPSA) Differentiation: +4.7–5.4 Ų vs. Closest Analogs

The target compound has a TPSA of 53.74 Ų [1], which is 4.74 Ų higher than J034-0241 (PSA 49.00 Ų) and 5.43 Ų higher than J034-0251 (PSA 48.31 Ų) . This increase is attributable to the methoxy oxygen contributing additional polar surface area. Despite the increase, the TPSA remains well below the established threshold of 140 Ų for oral bioavailability and below 90 Ų for potential CNS penetration, meaning the target compound retains favorable permeability predictions while offering differentiated hydrogen-bond acceptor topology that may confer distinct target recognition profiles. By comparison, the bis-methoxy analog J034-1024 has a substantially higher PSA of 64.39 Ų , representing an additional ~11 Ų beyond the target.

Topological polar surface area Membrane permeability Oral bioavailability Drug-likeness

Regioisomeric Differentiation: 4-Methoxyaniline Substituent vs. 4-Methoxyphenyl N1-Substituent

The target compound and its regioisomer N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline (EvitaChem EVT-11373238, C₂₁H₂₅N₅O, MW 363.5) share identical molecular formula and mass but differ in the positioning of the methyl and methoxy substituents: the target places 2-methyl on the N1-phenyl ring and 4-methoxy on the aniline ring, whereas the regioisomer places 4-methoxy on the N1-phenyl ring and 2-methyl on the aniline ring . This positional swap creates fundamentally different electronic environments: the 4-methoxy group in the target is para to the aniline nitrogen (strongly electron-donating via resonance, Hammett σₚ = –0.27), while in the regioisomer the methoxy is on the N1-phenyl ring where its electronic influence on the tetrazole core differs [1]. Computed logP also diverges: the target's clogP is 2.87 [2], while the regioisomer series analog J034-1022 (N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline, lacking the 2-methyl on aniline) shows logP 4.22 .

Regioisomer Structural isomer Pharmacophore Structure-activity relationship

Tetrazole Scaffold Class-Level Advantage: Metabolic Stability as a Carboxylic Acid Bioisostere

The 1,5-disubstituted tetrazole core present in the target compound belongs to a well-validated class of metabolically stable carboxylic acid bioisosteres. Tetrazoles exhibit pKₐ values (~4.5–4.9) comparable to carboxylic acids but resist β-oxidation and acyl glucuronidation pathways that commonly limit the pharmaceutical utility of carboxylic acid-containing compounds [1]. In comparative structure-property relationship studies, tetrazole replacement of carboxylic acid consistently improves metabolic stability while maintaining similar hydrogen-bonding capacity, as demonstrated across multiple target classes including angiotensin II receptor antagonists (e.g., losartan), GPR35 agonists, and COX-2 inhibitors [2]. The target compound's tetrazole is embedded within a 1,5-disubstituted framework where both N1 and C5 positions are elaborated, a substitution pattern associated with enhanced chemical and metabolic stability relative to N2-substituted or unsubstituted tetrazoles [3]. Notably, the target compound has no known biological activity in ChEMBL 20 [4], meaning it represents an unexplored tetrazole scaffold with potential for de novo hit discovery.

Tetrazole Bioisostere Carboxylic acid Metabolic stability Drug design

Unannotated Screening Status: Clean Pharmacological Slate vs. Pre-Annotated Analogs in Targeted Libraries

Per the ZINC database and ChEMBL 20, the target compound has no known biological activity, has not been detected in any clinical trials, and is not reported in any publications indexed in ChEMBL [1]. This contrasts with numerous tetrazole-containing compounds that appear in targeted annotated libraries for GPR35, COX-2, carbonic anhydrase, and angiotensin receptors [2][3]. The absence of pre-existing activity data is a procurement-relevant attribute: it makes the compound suitable for unbiased phenotypic screening, orphan receptor deorphanization campaigns, and chemoproteomics applications where a clean pharmacological history is preferred to avoid re-discovery of known ligand-target interactions. The compound's availability in the ChemDiv discovery collection (1.6M+ stock compounds) and its inclusion in the EU-OPENSCREEN multipurpose tetrazole library [4] further validate its suitability for broad-spectrum screening.

High-throughput screening Phenotypic screening Orphan target Chemical probe Hit discovery

Recommended Application Scenarios for 4-Methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline Based on Quantitative Differentiation Evidence


Unbiased Phenotypic Screening for Orphan GPCR and Novel Target Deorphanization

The compound's complete lack of pre-existing biological annotation in ChEMBL [1], combined with its favorable drug-like physicochemical profile (clogP 2.87, TPSA 53.74 Ų, 0 HBD) , makes it an ideal candidate for inclusion in unbiased phenotypic screening libraries targeting orphan GPCRs, ion channels, or novel enzyme targets. The 1,5-disubstituted tetrazole scaffold has established precedent as a privileged GPCR ligand motif, with related tetrazole-containing compounds demonstrating potent agonism at GPR35 (EC₅₀ as low as 0.041 μM) [2]. Unlike pre-annotated tetrazole screening compounds from targeted libraries, this compound offers a clean pharmacological slate, reducing the risk of re-identifying known ligand-target interactions and maximizing the probability of discovering novel chemical matter.

CNS-Targeted Hit Discovery Leveraging Zero HBD and Moderate Lipophilicity

With zero hydrogen bond donors and a clogP of 2.87—values that fall squarely within optimal CNS drug space—this compound is differentiated from all close analogs (which possess 1 HBD and higher logP values of 4.63–5.56) [1]. Published machine-learning models of BBB penetration identify HBD count as the dominant predictor, with 0–1 HBD molecules achieving >80% predicted permeability [2]. The 1,5-disubstituted tetrazole class also has historical precedent in CNS pharmacology: 1-cyclohexyl-5-methyl tetrazole (leptazol) is a well-characterized CNS stimulant, and structure-activity studies have established that the cyclohexyl substituent at the tetrazole 1-position, combined with appropriate 5-substitution, can modulate CNS activity [3]. The target compound's unexplored substitution pattern represents a novel vector for CNS drug discovery.

Carboxylic Acid Bioisostere Replacement in Fragment-Based Drug Design (FBDD) and Scaffold Hopping

The tetrazole ring is a validated metabolically stable bioisostere for carboxylic acids, resisting β-oxidation and acyl glucuronidation while preserving comparable hydrogen-bonding capacity and pKₐ (~4.5–4.9) [1]. The target compound incorporates this bioisostere within a rigid, three-dimensional architecture defined by the cyclohexyl linker and the orthogonal arrangement of the 2-methylphenyl and 4-methoxyaniline groups. This scaffold provides multiple vectors for further elaboration, making it suitable for fragment growth or scaffold-hopping campaigns where the tetrazole serves as the anchor moiety. Its inclusion in the EU-OPENSCREEN multipurpose tetrazole library validates its suitability as a fragment-like screening compound for metal-containing or difficult-to-drug targets .

Medicinal Chemistry SAR Expansion Around a Differentiated Physicochemical Series

For laboratories already working with the J034 tetrazole series (J034-0241, J034-0251, J034-1022, J034-1024), the target compound fills a critical gap in the property space: it is the only series member combining low logP (2.87 vs. 4.22–5.56), zero HBD, and intermediate TPSA (53.74 vs. 48.3–64.4 Ų) [1]. This unique combination supports systematic SAR exploration of how incremental changes in lipophilicity, hydrogen-bonding capacity, and polar surface area affect target engagement, selectivity, and ADME outcomes. Procuring the entire analog series including this compound enables multi-parametric optimization where physicochemical properties can be correlated with biological readouts across a continuous property gradient.

Quote Request

Request a Quote for 4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.